Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits significant structural diversity and biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 220.23 g/mol .
This compound is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their pharmacological properties. Pyrazolo[3,4-b]pyridines have been studied for their potential applications in treating various diseases due to their ability to interact with biological targets . The compound can be sourced from chemical suppliers specializing in research chemicals or synthesized in laboratory settings.
The synthesis of ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step synthetic routes. Two primary methods are commonly employed:
The synthetic pathways often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and characterize the final product.
The molecular structure of ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a bicyclic system comprising both pyrazole and pyridine rings. The presence of substituents at specific positions contributes to its unique chemical properties.
Key structural data include:
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions such as:
These reactions typically require specific catalysts or conditions to proceed efficiently. Reaction mechanisms often involve intermediates that can be characterized using spectroscopic methods.
The mechanism of action for ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator depending on its structure and substituents.
Research indicates that similar compounds within the pyrazolo[3,4-b]pyridine class exhibit activities against various biological pathways, including those involved in inflammation and cancer cell proliferation . Detailed studies using biochemical assays are essential for elucidating specific interactions.
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like methanol and ethanol.
Key chemical properties include:
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models.
The construction of the pyrazolo[3,4-b]pyridine core for ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018166-09-0) primarily employs two cyclization approaches: pyrazole ring formation and pyridine ring formation. In the pyrazole-first strategy, appropriately substituted pyridine precursors undergo cyclization with hydrazine derivatives. For example, 2-chloro-3-formylpyridines react with methylhydrazine to form the pyrazole ring, followed by carboxylation at C4 [3]. Conversely, the pyridine-first method utilizes preformed pyrazole rings (e.g., 5-aminopyrazoles) condensed with 1,3-dicarbonyl electrophiles or their equivalents. This route capitalizes on the nucleophilicity of the C5-amino group and the carbonyl electrophile’s reactivity to close the pyridine ring, yielding the bicyclic system [3].
A critical modification involves in situ generation of dihydropyridinone intermediates, where cyclocondensation under refluxing ethanol/water mixtures with piperidine catalysis achieves the 6-oxo-6,7-dihydro moiety. This method delivers the target compound in yields exceeding 85% while minimizing dehydration to fully aromatic byproducts [5]. Microwave-assisted cyclization has also emerged as a high-efficiency alternative, reducing reaction times from hours to minutes and improving purity profiles [3].
Table 1: Key Cyclization Methods for Core Synthesis
Strategy | Precursors | Conditions | Yield Range |
---|---|---|---|
Pyrazole-first | 2-Chloro-3-formylpyridines | Hydrazine/EtOH, 80°C, 4h | 70–78% |
Pyridine-first | 5-Amino-1-methylpyrazoles | Ethyl acetoacetate/piperidine, reflux | 80–85% |
Dihydropyridinone | β-Ketoesters + aminopyrazoles | Ethanol:H₂O (4:1), 12h reflux | 82–88% |
Regioselectivity at N1 and C3 is pivotal for tuning the bioactivity and physicochemical properties of pyrazolo[3,4-b]pyridines. Statistical analysis of >300,000 documented 1H-pyrazolo[3,4-b]pyridines reveals that methyl dominates N1 substitutions (30%), followed by phenyl (15%) and unsubstituted variants (20%) [3]. This preference stems from synthetic practicality: N1-methylation before core formation avoids regioisomeric mixtures during cyclization. For ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, N1 is regioselectively alkylated using methyl iodide in DMF with potassium carbonate, achieving >95% selectivity due to steric accessibility of the pyrazole nitrogen [3].
C3 functionalization favors methyl groups (46.7% prevalence) or hydrogen (30.8%) [3]. The C3-methyl group in the target compound is introduced via the pyridine-first route by employing 5-amino-3-methylpyrazole or via post-cyclization reactions. Electrophilic substitutions at C3 are hindered by the electron-deficient core, necessitating directed ortho-metalation strategies for advanced derivatization. For instance, lithiation at C3 using n-butyllithium at −78°C enables carboxylation or halogenation, though this requires protection of the 4-carboxylate and 6-oxo groups [3].
Table 2: Substituent Distribution at N1 and C3 in Pyrazolo[3,4-b]pyridines
Position | Top Substituents | Frequency | Key Synthetic Methods |
---|---|---|---|
N1 | Methyl | 30.0% | Alkylation with CH₃I/K₂CO₃/DMF |
N1 | Phenyl | 15.0% | Ullmann-type coupling |
C3 | Methyl | 46.8% | Cyclization with methylpyrazoles |
C3 | Hydrogen | 30.8% | Dealkylation or direct synthesis |
The choice between pyrazole-first and pyridine-first routes significantly impacts efficiency, scalability, and functional group tolerance:
Limitations: Requires halogenated pyridine precursors, which may need multistep preparation. Risk of dehalogenation during cyclization reduces yields to 65–70% [3].
Pyridine-First Approach:
For the target ester, the pyridine-first route is optimal, delivering 82–85% yields when 5-amino-1,3-dimethylpyrazole reacts with diethyl oxalacetate. This method exploits the electrophilicity of the β-ketoester and the nucleophilicity of the amino group, forming the pyridine ring in a single step . HPLC purity exceeds 98% with crystallization from ethanol, minimizing chromatographic purification [5].
Table 3: Route Comparison for Target Compound Synthesis
Parameter | Pyrazole-First Route | Pyridine-First Route |
---|---|---|
Overall Yield | 65–70% | 82–85% |
Key Intermediate | 2-Chloro-3-formylpyridine | 5-Amino-1,3-dimethylpyrazole |
Regiochemical Concerns | N1/N2 selectivity (<5%) | C4 vs. C6 carboxylation |
Purity (HPLC) | 90–92% | 98% (post-crystallization) |
Solvent polarity and catalyst selection critically influence yield and reaction kinetics in pyrazolo[3,4-b]pyridine synthesis. For the cyclocondensation step in pyridine-first synthesis, polar protic solvents (e.g., ethanol/water mixtures) enhance solubility of aminopyrazole intermediates and facilitate enolization of β-dicarbonyl partners. Ethanol alone affords 75% yield, but adding 20% water improves homogeneity and boosts yields to 88% by mitigating ester hydrolysis [5].
Catalytic systems are equally vital:
For N1-alkylation, DMF outperforms THF or acetonitrile due to superior solvation of carboxylate intermediates. Potassium carbonate is preferred over sodium hydride for its milder conditions and easier workup [3].
Table 4: Solvent/Catalyst Systems for Key Steps
Reaction Step | Optimal Solvent | Catalyst | Temperature | Yield |
---|---|---|---|---|
Cyclocondensation | EtOH:H₂O (4:1) | Piperidine (10 mol%) | Reflux | 88% |
N1-Methylation | DMF | K₂CO₃ (2 eq.) | 60°C | 95% |
Esterification | Toluene | Conc. H₂SO₄ (cat.) | 110°C | 90% |
Post-synthetic purification leverages the compound’s moderate solubility: Recrystallization from ethanol/hexane mixtures achieves >99% purity, while methanol dissolves impurities but may co-extract polar byproducts [5].
Table 5: Compound Identification Data
Property | Value |
---|---|
CAS Number | 1018166-09-0 |
Molecular Formula | C₁₁H₁₃N₃O₃ |
Molecular Weight | 235.24 g/mol |
IUPAC Name | ethyl 1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
SMILES | CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C)C |
Key Synthetic Intermediates | 5-Amino-1,3-dimethylpyrazole, diethyl oxalacetate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1